2-Methoxy-1,4-naphthoquinone

Catalog No.
S575062
CAS No.
2348-82-5
M.F
C11H8O3
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-1,4-naphthoquinone

CAS Number

2348-82-5

Product Name

2-Methoxy-1,4-naphthoquinone

IUPAC Name

2-methoxynaphthalene-1,4-dione

Molecular Formula

C11H8O3

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C11H8O3/c1-14-10-6-9(12)7-4-2-3-5-8(7)11(10)13/h2-6H,1H3

InChI Key

OBGBGHKYJAOXRR-UHFFFAOYSA-N

SMILES

COC1=CC(=O)C2=CC=CC=C2C1=O

Synonyms

2-methoxy-1,4-naphthoquinone, lawsone methyl ether

Canonical SMILES

COC1=CC(=O)C2=CC=CC=C2C1=O
  • Helicobacter pylori: MNQ demonstrated comparable effectiveness to amoxicillin in combating this bacterium associated with peptic ulcers [].
  • Fusarium proliferatum: This fungus produces toxins harmful to plants, animals, and humans. Studies revealed MNQ's ability to inhibit this fungus with a minimal inhibitory dose of 8.0 mg/L [].
  • Penicillium species: MNQ displayed antifungal activity against Penicillium italicum and Penicillium digitatum, fungi responsible for spoilage in citrus fruits [].

2-Methoxy-1,4-naphthoquinone is a naturally occurring compound belonging to the naphthoquinone class, characterized by a methoxy group attached to the naphthoquinone structure. This compound exhibits a yellowish color and is soluble in organic solvents. Its chemical formula is C₁₁H₈O₂, and it has a molecular weight of 176.18 g/mol. It is derived from various plant sources, notably from Impatiens balsamina, where it has been isolated and studied for its biological properties and potential therapeutic applications.

The mechanism of action of MNQ varies depending on the biological context. Here are some examples:

  • Antibacterial activity: MNQ might inhibit Tet(X) efflux pumps in bacteria, preventing them from expelling tetracycline antibiotics [].
  • Anticancer properties: MNQ may suppress the invasion and migration of breast cancer cells and could potentially target protein kinase C (PKC) enzymes involved in cancer cell signaling [, ].
  • Neural repair: MNQ has been shown to stimulate the proliferation and activity of olfactory ensheathing cells, which are important for nerve regeneration []. The activation of the transcription factor Nrf2 might be involved in this process [].
, primarily involving redox processes. It can react with molecular oxygen to form superoxide anion radicals, which are implicated in oxidative stress pathways. This compound can also undergo reduction reactions, particularly by enzymes such as NQO1 (NAD(P)H:quinone oxidoreductase 1), yielding NAD⁺ and supporting substrate-level phosphorylation during respiratory inhibition . Additionally, it has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of specific signaling pathways .

2-Methoxy-1,4-naphthoquinone exhibits significant biological activities, including antimicrobial, anticancer, and antioxidant properties. In vitro studies have demonstrated its effectiveness against antibiotic-resistant strains of Helicobacter pylori, with minimum inhibitory concentrations ranging from 0.156 to 0.625 μg/mL . Furthermore, it has been shown to induce apoptosis in lung adenocarcinoma cells via oxidative stress mechanisms and activation of the JNK and p38 MAPK signaling pathways . Its antioxidant activity contributes to its protective effects against oxidative damage in various biological systems.

The synthesis of 2-methoxy-1,4-naphthoquinone can be achieved through several methods:

  • Extraction from Natural Sources: It can be isolated from plants like Impatiens balsamina using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis typically involves the methylation of 1,4-naphthoquinone using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Carbon Dot Synthesis: Recent studies have explored using 2-methoxy-1,4-naphthoquinone as a carbon source for synthesizing carbon dots through hydrothermal treatment in dimethyl sulfoxide .

2-Methoxy-1,4-naphthoquinone has several applications across various fields:

  • Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new treatments against resistant bacterial strains.
  • Cancer Therapy: Due to its ability to induce apoptosis in cancer cells, it is being investigated for its potential use in cancer therapies.
  • Antioxidant Supplements: Its antioxidant properties may be harnessed in dietary supplements aimed at reducing oxidative stress.

Studies on the interactions of 2-methoxy-1,4-naphthoquinone with biological systems have highlighted its role in modulating oxidative stress responses. For instance, it enhances ROS generation that leads to cell death in cancer cells . Additionally, its interaction with Helicobacter pylori suggests mechanisms that could be exploited for therapeutic interventions against gastric infections .

Several compounds share structural similarities with 2-methoxy-1,4-naphthoquinone. Here are some notable examples:

Compound NameStructure TypeBiological Activity
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthoquinone)NaphthoquinoneInduces apoptosis and cell cycle arrest
Lawsone (2-Hydroxy-1,4-naphthoquinone)NaphthoquinoneAntimicrobial and anticancer properties
Juglone (5-Hydroxy-1,4-naphthoquinone)NaphthoquinoneAntimicrobial and anti-inflammatory effects

Uniqueness of 2-Methoxy-1,4-naphthoquinone: Unlike these similar compounds, 2-methoxy-1,4-naphthoquinone exhibits strong activity against antibiotic-resistant Helicobacter pylori, making it particularly valuable for addressing gastric infections. Additionally, its specific apoptotic effects on lung adenocarcinoma cells highlight its potential as a targeted cancer therapeutic agent.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

188.047344113 g/mol

Monoisotopic Mass

188.047344113 g/mol

Heavy Atom Count

14

LogP

1.35 (LogP)

UNII

39020BUT1D

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2348-82-5

Wikipedia

2-methoxynaphthoquinone

General Manufacturing Information

1,4-Naphthalenedione, 2-methoxy-: INACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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